5-Iodo-2-methylbenzonitrile
Overview
Description
5-Iodo-2-methylbenzonitrile is an organic compound with the molecular formula C8H6IN . It has a molecular weight of 243.05 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Iodo-2-methylbenzonitrile is1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Iodo-2-methylbenzonitrile is a solid compound . It has a molecular weight of 243.04 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.15 . The water solubility Log S (ESOL) is -3.47, indicating it is soluble .Scientific Research Applications
1. Structural and Vibrational Analysis
Studies on compounds similar to 5-Iodo-2-methylbenzonitrile, like 5-Fluoro-2-Methylbenzonitrile, have focused on their geometric structure and vibrational spectra using Density Functional Theory (DFT). These studies provide detailed insights into the molecular geometry, vibrational frequencies, and electronic transitions of these compounds (Ajaypraveenkumar et al., 2017).
2. Non-Linear Optical Properties
Non-Linear Optical (NLO) properties of compounds like 5-Fluoro-2-Methylbenzonitrile have been investigated, revealing potential applications in frequency doubling and Second Harmonic Generation (SHG). This research is significant for the development of new materials with enhanced optical and electronic properties (Kumar & Raman, 2017).
3. Synthesis Methods
4. Thermochemical Analysis
Thermochemical properties of similar compounds, such as various methylbenzonitriles, have been extensively studied. These studies provide valuable data on enthalpies of formation, vaporization enthalpies, and group-additivity terms, important for understanding the chemical behavior of these molecules (Zaitseva et al., 2015).
5. Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, which are structurally related to 5-Iodo-2-methylbenzonitrile, have been studied for their corrosion inhibition properties. These compounds show promising results in protecting metals like mild steel and aluminum against corrosion, providing insights into potential industrial applications (Verma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQEWLZKVSLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350301 | |
Record name | 5-Iodo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylbenzonitrile | |
CAS RN |
52107-68-3 | |
Record name | 5-Iodo-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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